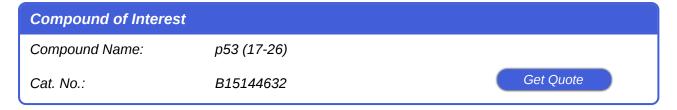


Commercial Sources and Applications of High-Purity p53 (17-26) Peptide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The p53 tumor suppressor protein is a critical regulator of cell cycle progression, apoptosis, and DNA repair.[1][2] Its activity is tightly controlled, in part, by the E3 ubiquitin ligase MDM2, which binds to the N-terminal transactivation domain of p53 and targets it for proteasomal degradation.[3][4][5] The **p53** (17-26) peptide, with the sequence ETFSDLWKLL, represents the core MDM2-binding motif of p53.[6] As such, this peptide is a valuable tool for studying the p53-MDM2 interaction and for developing potential cancer therapeutics that disrupt this interaction to restore p53 function. This document provides a guide to commercial sources of high-purity **p53** (17-26) peptide and detailed protocols for its application in research and drug development.

Commercial Supplier Specifications

A variety of vendors supply high-purity **p53 (17-26)** peptide, often with options for modifications such as fluorescent labeling. The following table summarizes the specifications from several prominent suppliers to aid in the selection of the most suitable product for your research needs.

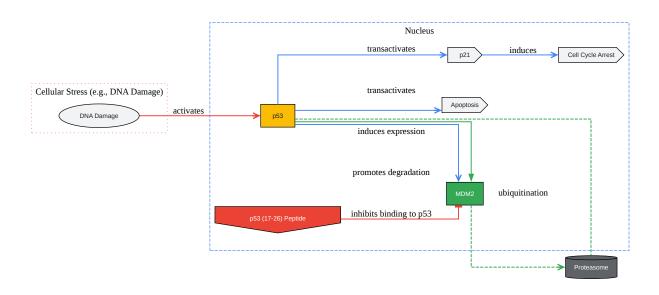


Supplier	Product Name	Purity	Molecular Weight (Da)	Form	Storage Condition s	Modificati ons Available
Eurogentec	p53 (17- 26)	Not explicitly stated, HPLC analysis mentioned	1251.5	Lyophilized	-20°C	FITC labeled
MedchemE xpress	p53 (17- 26)	>98%	1251.43	Lyophilized	-20°C (short term), -80°C (long term)	FITC labeled
AnaSpec	p53 (17- 26)	≥95% (Peak Area by HPLC)	Not specified	Lyophilized	-20°C, Protected from light	FITC labeled
GenScript	p53(17-26)	Not explicitly stated	Not specified	Lyophilized	-20°C	Custom synthesis available
Amsbio	p53 (17- 26)	Not explicitly stated	Not specified	Lyophilized	Not specified	
BOC Sciences	p53 17-26	Not explicitly stated	Not specified	Not specified	Not specified	

Signaling Pathway

The **p53 (17-26)** peptide interacts with a key negative regulatory loop in the p53 signaling pathway. Under normal cellular conditions, p53 levels are kept low through its interaction with MDM2. Upon cellular stress, such as DNA damage, this interaction is disrupted, leading to p53 stabilization and activation of downstream target genes that control cell fate.





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Caption: The p53-MDM2 autoregulatory feedback loop and the inhibitory action of the **p53 (17-26)** peptide.

Experimental Protocols In Vitro MDM2 Binding Assay (Homogeneous Time-Resolved FRET - HTRF)

This protocol describes a competitive binding assay to measure the ability of the **p53 (17-26)** peptide to disrupt the interaction between p53 and MDM2.

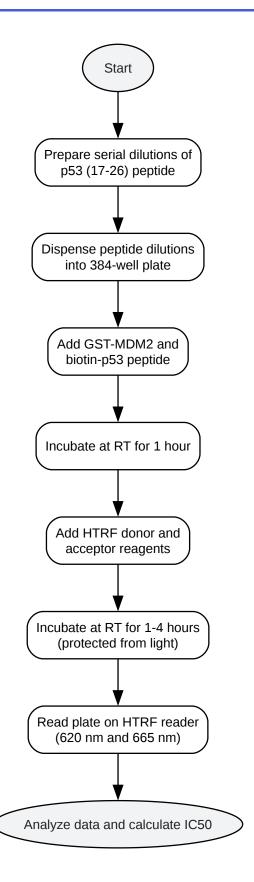


Materials:

- High-purity **p53 (17-26)** peptide
- Recombinant GST-tagged human MDM2 protein
- Biotinylated p53-derived peptide (e.g., residues 1-50)
- HTRF donor (e.g., Europium cryptate-labeled anti-GST antibody)
- HTRF acceptor (e.g., Streptavidin-d2)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
- 384-well low-volume white plates
- HTRF-compatible plate reader

Workflow Diagram:





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Caption: Workflow for the in vitro MDM2-p53 HTRF binding assay.



Procedure:

- Prepare serial dilutions of the **p53 (17-26)** peptide in assay buffer.
- To each well of a 384-well plate, add 5 μL of the p53 (17-26) peptide dilution.
- Add 5 μL of a pre-mixed solution of GST-MDM2 and biotinylated p53 peptide to each well.
- Incubate the plate at room temperature for 1 hour with gentle shaking.
- Add 10 µL of a pre-mixed solution of HTRF donor and acceptor reagents to each well.
- Incubate the plate at room temperature for 1 to 4 hours, protected from light.
- Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (d2).
- Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 and plot the results against the peptide concentration to determine the IC50 value.

Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the **p53 (17-26)** peptide on the viability of cancer cells. For this peptide to be effective in a cellular context, it often needs to be conjugated to a cell-penetrating peptide (CPP).

Materials:

- High-purity **p53 (17-26)** peptide (preferably CPP-conjugated)
- Cancer cell line with wild-type p53 (e.g., A549, HCT116)
- Complete cell culture medium
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)



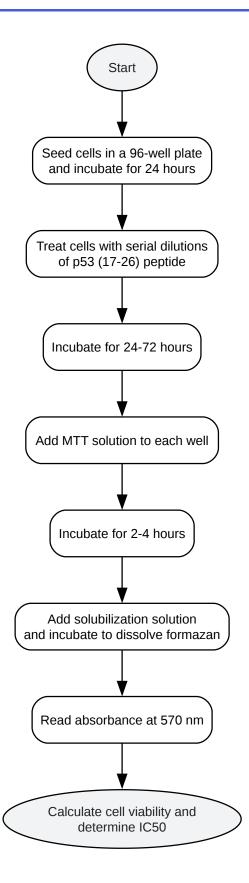




- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Workflow Diagram:





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Caption: Workflow for the cell-based MTT cytotoxicity assay.



Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of the **p53 (17-26)** peptide in complete culture medium.
- Remove the old medium from the cells and add 100 μL of the peptide dilutions to the respective wells. Include untreated control wells.
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
- Carefully remove the medium and add 100 µL of solubilization solution to each well.
- Incubate the plate at room temperature with gentle shaking for 15-30 minutes to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and plot against the peptide concentration to determine the IC50 value.

Conclusion

The **p53 (17-26)** peptide is an indispensable tool for investigating the p53-MDM2 signaling axis and for the development of novel anti-cancer agents. Careful selection of a high-purity peptide from a reputable commercial source is the first step towards obtaining reliable and reproducible experimental results. The protocols provided herein offer a starting point for characterizing the in vitro binding and cellular activity of this important peptide.

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